REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[CH2:9][CH2:8][C:7]([C:15]([OH:17])=[O:16])=[CH:6]2.[S]>>[CH3:14][O:13][C:12]1[CH:11]=[C:10]2[C:5](=[CH:4][C:3]=1[O:2][CH3:1])[CH:6]=[C:7]([C:15]([OH:17])=[O:16])[CH:8]=[CH:9]2 |^3:17|
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C=C(CCC2=CC1OC)C(=O)O
|
Name
|
|
Quantity
|
0.47 g
|
Type
|
reactant
|
Smiles
|
[S]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
215 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C=CC(=CC2=CC1OC)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |